5-Methoxyanthranilic acid HCl

Description

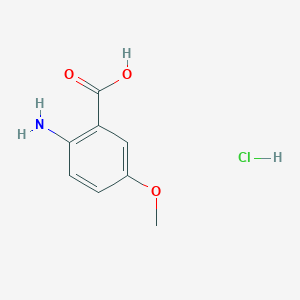

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYJEEJZNNXJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575796 | |

| Record name | 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-70-8 | |

| Record name | 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxyanthranilic Acid Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Structure, and Synthetic Methodologies of a Key Pharmaceutical Intermediate

For Immediate Release

This technical guide provides a comprehensive overview of 5-Methoxyanthranilic acid hydrochloride (HCl), a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data on its chemical properties, structure, and experimental protocols, including its role as a precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin.

Core Chemical Properties and Structure

5-Methoxyanthranilic acid HCl, also known as 2-amino-5-methoxybenzoic acid hydrochloride, is a substituted aromatic amino acid derivative. Its chemical structure consists of a benzene ring functionalized with a carboxylic acid group, an amino group, and a methoxy group at positions 1, 2, and 5, respectively. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile.

The fundamental chemical and physical properties of 5-Methoxyanthranilic acid and its hydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | 5-Methoxyanthranilic Acid | This compound |

| Alternate Names | 2-Amino-5-methoxybenzoic acid | 2-Amino-5-methoxy-benzoic acid hydrochloride[1] |

| CAS Number | 6705-03-9 | 1882-70-8[1] |

| Molecular Formula | C₈H₉NO₃[1] | C₈H₉NO₃·HCl[1] |

| Molecular Weight | 167.16 g/mol [2] | 203.62 g/mol [1] |

| Melting Point | 148-152 °C[2] | 209-210 °C (with decomposition)[3] |

| Boiling Point | > 100 °C (of a solution)[4] | Not readily available |

| Density | Not readily available | 1.2 g/cm³ at 25 °C (of a solution)[4] |

| Solubility | Slightly soluble in methanol.[3] Log₁₀ of water solubility (mol/L) has been referenced but the specific value is not readily available in the public domain.[5] | Quantitative solubility data in water and common organic solvents is not readily available in the public domain. |

| pKa | Referenced in the IUPAC Digitized pKa Dataset, but the specific value is not readily available in the public domain.[6] | Not readily available in the public domain. |

| Purity | Typically available at ≥97% purity.[2] | Typically available at 97% purity.[1] |

Structural Confirmation

The structural arrangement of the functional groups on the benzene ring is confirmed by its IUPAC name, 2-amino-5-methoxybenzoic acid, and its SMILES (Simplified Molecular Input Line Entry System) notation: COc1ccc(N)c(C(=O)O)c1.[2][6]

Figure 1: Chemical structure of 5-Methoxyanthranilic Acid Hydrochloride.

Experimental Protocols

A detailed experimental protocol for the synthesis of the free base, 2-amino-5-methoxybenzoic acid, is well-documented. A common and efficient method involves the reduction of 5-methoxy-2-nitrobenzoic acid.

Synthesis of 2-Amino-5-methoxybenzoic Acid

This synthesis is typically achieved through catalytic hydrogenation.

-

Reactants: 5-Methoxy-2-nitrobenzoic acid, Palladium on carbon (10% Pd/C), and Hydrogen gas (H₂).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: 5-Methoxy-2-nitrobenzoic acid is dissolved in THF, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature with stirring for approximately 18 hours.

-

Work-up: Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid.

-

Yield: This method has been reported to produce a high yield of the desired product, around 98%.

Figure 2: Workflow for the synthesis of 2-Amino-5-methoxybenzoic acid.

Preparation of this compound

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the free base, 2-amino-5-methoxybenzoic acid, in DMSO-d₆ shows characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid moieties.

-

Mass Spectrometry (MS): Mass spectral data for the free base is available, providing information on its molecular weight and fragmentation pattern.

Biological Significance and Applications in Drug Development

5-Methoxyanthranilic acid and its derivatives are of significant interest in medicinal chemistry and drug development.

Role as a Pharmaceutical Intermediate

A primary application of 5-Methoxyanthranilic acid is as a key intermediate in the synthesis of Alogliptin. Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a therapeutic target for the management of type 2 diabetes mellitus. The synthesis of Alogliptin involves the use of 2-amino-5-methoxybenzoic acid as a starting material for the construction of the core structure of the drug.

Broader Biological Activities of Anthranilic Acid Derivatives

The anthranilic acid scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for compounds with a wide array of biological activities. Derivatives of anthranilic acid have been reported to exhibit:

-

Anti-inflammatory and Analgesic Properties

-

Antimicrobial and Antiviral Activity

-

Anticancer Properties

-

5-Lipoxygenase Inhibition

The diverse biological activities of this class of compounds underscore the importance of intermediates like this compound in the discovery and development of new therapeutic agents.

Figure 3: Relationship of 5-Methoxyanthranilic Acid to drug synthesis and therapeutic areas.

Safety and Handling

This compound is classified as a corrosive substance.[4] It may be corrosive to metals and can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[4] It should be stored in a well-ventilated place in a tightly closed, corrosion-resistant container.[4]

Conclusion

References

- 1. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Analysis of 5-Methoxyanthranilic Acid Hydrochloride: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5-Methoxyanthranilic acid hydrochloride (HCl), a compound of interest in pharmaceutical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Note on the Hydrochloride Salt: The spectroscopic data presented below is primarily for the free base, 5-Methoxyanthranilic acid. The hydrochloride salt will exhibit similar spectroscopic characteristics, with notable and predictable shifts. In NMR spectroscopy, the protonation of the amino group to form the ammonium salt (-NH3+) will lead to a downfield shift of the aromatic protons and the amine protons themselves. The electronic environment of the carbon atoms will also be altered, resulting in shifts in the ¹³C NMR spectrum. In IR spectroscopy, the N-H stretching vibrations of the ammonium salt will appear at a different frequency compared to the primary amine. The mass spectrum of the HCl salt will typically show the mass of the free base after the loss of HCl.

Spectroscopic Data Summary

The quantitative spectroscopic data for 5-Methoxyanthranilic acid is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found for 5-Methoxyanthranilic acid HCl, but expected shifts for the free base in DMSO-d6 are described in the text. |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found for this compound, but expected shifts for the free base in DMSO-d6 are described in the text. |

Note: Specific peak assignments for ¹H and ¹³C NMR of 5-Methoxyanthranilic acid were not available in the searched literature. The expected spectrum would show signals for the three aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton. The aromatic region would display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not available. Expected characteristic peaks are described below. |

Expected characteristic peaks for 5-Methoxyanthranilic acid would include O-H stretching from the carboxylic acid, N-H stretching from the primary amine, C=O stretching from the carboxylic acid, C-O stretching from the methoxy group and the carboxylic acid, and aromatic C-H and C=C stretching. For the HCl salt, the N-H stretching of the ammonium ion would be observed.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 167 | [M]+, molecular ion of the free base |

| 149 | [M-H₂O]+ |

| 136 | [M-OCH₃]+ |

| 106 | [M-CO₂H - CH₃]+ |

The mass spectrum data corresponds to the free base, 2-amino-5-methoxybenzoic acid.[1][2] The molecular formula of the free base is C₈H₉NO₃ with a molecular weight of approximately 167.16 g/mol .[1][3] The hydrochloride salt has a molecular formula of C₈H₉NO₃·HCl and a molecular weight of 203.62 g/mol .[4]

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[5] The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).[5]

Infrared (IR) Spectroscopy IR spectra are often obtained using the KBr wafer technique.[1] A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Mass Spectrometry (MS) Mass spectra are acquired using an electron ionization (EI) source.[2] The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis, from sample preparation to structural elucidation.

References

Unveiling the Photophysical Profile of 5-Methoxyanthranilic Acid HCl: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive overview of the fluorescent properties of 5-Methoxyanthranilic acid HCl. Due to a lack of specific published data for this particular compound, this document provides a detailed framework for its characterization. It includes the known fluorescent properties of the parent compound, anthranilic acid, as a baseline, and presents detailed experimental protocols for the determination of key fluorescence parameters.

Introduction to this compound

This compound is an aromatic amino acid derivative. Aromatic compounds with electron-donating (methoxy, amino) and electron-withdrawing (carboxylic acid) groups often exhibit fluorescence, a phenomenon with wide-ranging applications in biomedical research and drug development. Understanding the specific fluorescent properties—such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime—is crucial for harnessing its potential as a fluorescent probe or tag.

Fluorescent Properties of the Parent Compound: Anthranilic Acid

| Property | Value | Solvent | Citation |

| Excitation Maximum (λex) | 336 nm | Ethanol | [1][2] |

| Emission Maximum (λem) | 411 nm | Ethanol | [1] |

| Stokes Shift | 75 nm | Ethanol | [1] |

| Fluorescence Quantum Yield (Φf) | 0.43 - 0.59 | Methanol, Ethanol | [3] |

| Fluorescence Lifetime (τf) | 8.6 ns | Phosphate Buffer (pH 7.4) | [4] |

It is critical to note that the substitution of a methoxy group and the presence of an HCl salt in this compound will likely alter these photophysical properties.

Experimental Workflow for Fluorescence Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of the fluorescent properties of a novel compound like this compound.

Detailed Experimental Protocols

The following are generalized protocols for determining the key fluorescent properties of a compound such as this compound.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal wavelengths for excitation and emission.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, phosphate-buffered saline (PBS))

-

UV-Vis spectrophotometer

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

-

Absorbance Spectrum:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the solution to identify the wavelength(s) of maximum absorbance (λabs). This provides an initial estimate for the optimal excitation wavelength.

-

-

Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the determined λabs.

-

Scan a range of longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission wavelength of the fluorometer to the determined λem.

-

Scan a range of shorter wavelengths to record the excitation spectrum. The peak of this spectrum is the excitation maximum (λex). For pure compounds, the excitation spectrum should closely resemble the absorbance spectrum.

-

Determination of Fluorescence Quantum Yield (Φf)

Objective: To determine the efficiency of the fluorescence process using the comparative method.[5][6]

Materials:

-

Solutions of this compound of varying concentrations

-

Solutions of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

Methodology:

-

Prepare a Series of Dilutions: Prepare at least five different concentrations of both the sample (X) and the standard (ST) in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.[6]

-

Measure Absorbance: For each solution, measure the absorbance at the excitation wavelength (λex).

-

Measure Fluorescence:

-

Using the same λex, measure the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity (I).

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Determine the gradient (Grad) of the linear fit for both plots.

-

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦX):

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST refer to the sample and the standard, respectively.[5]

-

Determination of Fluorescence Lifetime (τf)

Objective: To measure the average time the fluorophore spends in the excited state before returning to the ground state.

Materials:

-

Dilute solution of this compound

-

Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.[7]

Methodology:

-

Instrument Setup:

-

The sample is excited with a high-repetition-rate pulsed light source at λex.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.[8]

-

-

Data Acquisition:

-

A histogram of the arrival times of many photons is built up over millions of excitation cycles. This histogram represents the fluorescence decay curve.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τf). The lifetime is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

-

Conclusion

While the specific fluorescent properties of this compound remain to be experimentally determined, this guide provides a robust framework for their characterization. By following the detailed protocols for measuring excitation and emission spectra, quantum yield, and fluorescence lifetime, researchers can build a comprehensive photophysical profile of this compound. This information is essential for evaluating its potential in applications such as cellular imaging, bio-sensing, and as a tag in drug delivery systems. The properties of the parent compound, anthranilic acid, suggest that this compound is likely to be a fluorescent molecule, and its detailed characterization is a valuable endeavor for the scientific community.

References

- 1. Spectrum [Anthranilic Acid] | AAT Bioquest [aatbio.com]

- 2. Absorption [Anthranilic Acid] | AAT Bioquest [aatbio.com]

- 3. mcfarland.acadiau.ca [mcfarland.acadiau.ca]

- 4. researchgate.net [researchgate.net]

- 5. static.horiba.com [static.horiba.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. horiba.com [horiba.com]

- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 5-Methoxyanthranilic Acid HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-Methoxyanthranilic acid hydrochloride (HCl) in various organic solvents. As a crucial parameter in drug development and chemical research, understanding the solubility profile of a compound is essential for formulation, process chemistry, and analytical method development. This document outlines standard experimental protocols and presents a logical workflow for systematic solubility screening.

Introduction to 5-Methoxyanthranilic Acid HCl

This compound is an aromatic amino acid derivative. Its chemical structure, possessing both a carboxylic acid and an amino group, along with a methoxy substituent, suggests a degree of polarity that will influence its solubility in different organic solvents. The hydrochloride salt form is generally expected to exhibit higher solubility in polar protic solvents compared to its free base counterpart.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Methanol | CH₃OH | 5.1 | ||||

| Ethanol | C₂H₅OH | 4.3 | ||||

| Isopropanol | C₃H₈O | 3.9 | ||||

| Acetone | C₃H₆O | 5.1 | ||||

| Acetonitrile | C₂H₃N | 5.8 | ||||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the original solubility by taking into account the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early-stage drug discovery. It typically involves dissolving the compound in a stock solvent (like DMSO) and then diluting it into the test solvent.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO, high purity)

-

Selected organic solvents

-

96-well microplates (polypropylene)

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader with turbidity or nephelometry detection

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mg/mL).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the selected organic solvents.

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity or nephelometry of each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Kinetic Solubility Screening.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that requires empirical determination. By following the detailed experimental protocols and logical workflows presented in this guide, researchers and drug development professionals can accurately and efficiently characterize the solubility profile of this compound. This information is invaluable for making informed decisions throughout the research and development process.

5-Methoxyanthranilic Acid Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxyanthranilic acid hydrochloride (HCl), a chemical compound with applications in synthetic chemistry and potential relevance in pharmaceutical research. This document outlines its chemical properties, synthesis, and known applications, with a focus on its role as a precursor in the development of biologically active molecules.

Core Chemical Data

5-Methoxyanthranilic acid HCl is the hydrochloride salt of 5-Methoxyanthranilic acid. The pertinent chemical data for both the hydrochloride salt and the free base are summarized below for clarity and comparison.

| Property | This compound | 5-Methoxyanthranilic Acid (Free Base) |

| CAS Number | 1882-70-8[1][2] | 6705-03-9[3][4] |

| Molecular Formula | C₈H₉NO₃·HCl[1] | C₈H₉NO₃[3] |

| Molecular Weight | 203.62 g/mol [1] | 167.16 g/mol [3][4] |

| Alternate Names | 2-Amino-5-methoxy-benzoic acid hydrochloride[1] | 2-Amino-5-methoxybenzoic acid[3][4] |

| Appearance | Crystalline Powder (White to yellow to pale orange for the free base) | Not specified, but the free base is a solid |

| Melting Point | Not specified | 148-152 °C |

Synthesis and Preparation

While specific experimental protocols for the direct synthesis of this compound are not extensively detailed in the available literature, a general method for the preparation of related anthranilic acid derivatives involves the acidification of a reaction mixture with concentrated hydrochloric acid to precipitate the final product. This suggests a straightforward synthetic route from the free base or during the final steps of a multi-step synthesis.

A patented process for a related anthranilic acid derivative provides a potential workflow for obtaining the HCl salt.

Experimental Protocol: General Synthesis of an Anthranilic Acid Derivative

This protocol is adapted from a patented method for a related compound and illustrates a general approach.

-

Suspension Preparation : A suspension of the precursor compound (a substituted aminobenzamide) is prepared in an aqueous solution of sodium hydroxide (5-20% by weight).

-

Oxidative Rearrangement : Sodium hypochlorite (10-12% by weight) is added to the suspension at a controlled temperature of 25-30°C.

-

Acidification : The reaction mixture is then cooled to 5-10°C and acidified with concentrated hydrochloric acid to a pH of 1.5-2.0.

-

Isolation : The precipitated product, the anthranilic acid derivative, is collected by filtration.

Applications in Synthetic Chemistry

The primary utility of 5-Methoxyanthranilic acid lies in its role as a versatile building block for the synthesis of more complex heterocyclic compounds, many of which have demonstrated significant biological activity.

Key Synthetic Applications:

-

Histamine H3 Receptor Inverse Agonists : The free base, 2-Amino-5-methoxybenzoic acid, is a key starting material in the synthesis of a quinazolinone class of histamine H3 receptor inverse agonists.[5][6]

-

DPP-4 Inhibitors : It is also utilized in the synthesis of Alogliptin, a selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4), which is used in the management of type 2 diabetes.[5][6]

-

Other Heterocyclic Scaffolds : This compound serves as a precursor for various other complex molecules, including substituted isoquinolinonaphthyridines, imidazobenzodiazepines, and pyridoquinazolones.[6]

Biological Activity of Related Compounds

Direct studies on the biological activity of this compound are limited in publicly available research. However, studies on structurally related anthranilic acid derivatives provide insights into the potential pharmacological relevance of this chemical scaffold.

A study on anthranilic acid sulfonamide analogs revealed that a derivative containing a methoxy group exhibited significant superoxide dismutase (SOD) activity, suggesting potential antioxidant properties.[7] It is important to note that this was a more complex derivative and not the title compound.

| Compound Class | Biological Activity Observed | Reference |

| Anthranilic Acid Sulfonamide Analogs | Antioxidant (SOD) activity, Antifungal, Cytotoxic effects | [7] |

| 5-Hydroxyanthranilic Acid Esters | 5-Lipoxygenase inhibition | [8] |

Conclusion

This compound is a chemical compound whose primary significance in the scientific literature is linked to the synthetic utility of its free base form, 5-Methoxyanthranilic acid. As a stable salt, the hydrochloride form is likely useful for storage and handling in synthetic applications. The core value of this compound lies in its role as a key intermediate in the synthesis of various biologically active molecules, including those with applications as enzyme inhibitors and receptor modulators. Further research is warranted to explore the direct biological activities of 5-Methoxyanthranilic acid and its salts.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1882-70-8 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Amino-5-methoxybenzoic acid | 6705-03-9 [chemicalbook.com]

- 7. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxyanthranilic acid derivatives as potent 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 5-Methoxyanthranilic Acid Hydrochloride in Proteomic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic field of proteomics, the quest for novel tools and methodologies to enhance protein analysis is perpetual. This technical guide explores the theoretical and potential applications of 5-Methoxyanthranilic acid hydrochloride (5-MeO-AA HCl) in proteomics research. While not yet established as a mainstream reagent, its structural similarity to known matrix-assisted laser desorption/ionization (MALDI) matrices and compounds used in bioconjugation suggests a promising, yet untapped, potential. This document provides a comprehensive overview of its chemical properties, hypothesizes its utility in key proteomic workflows, and presents detailed, albeit theoretical, experimental protocols for its application.

Introduction: The Need for Novel Proteomic Reagents

The comprehensive study of proteins, or proteomics, underpins our understanding of cellular function, disease mechanisms, and the development of novel therapeutics. Mass spectrometry (MS) has become an indispensable tool in this endeavor, enabling the identification, quantification, and characterization of proteins with remarkable sensitivity and accuracy. The success of MS-based proteomics, however, is critically dependent on the reagents used for sample preparation, including matrices for MALDI-MS and chemical agents for protein labeling and cross-linking. The development of new reagents with unique properties can lead to significant advancements in the depth and breadth of proteomic analyses.

5-Methoxyanthranilic acid, a derivative of benzoic acid, possesses chemical features that suggest its potential utility in several areas of proteomics. This guide will delve into these potential applications, providing a theoretical framework and practical, though hypothetical, protocols to encourage further investigation into this promising compound.

Chemical and Physical Properties of 5-Methoxyanthranilic Acid HCl

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its potential applications. These properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-Amino-5-methoxybenzoic acid hydrochloride | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 6705-03-9 (for the free base) | [1][2][3] |

| Molecular Formula | C₈H₁₀ClNO₃ | N/A |

| Molecular Weight | 203.62 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

| Structure | N/A | |

| N/A |

Potential Application 1: A Novel Matrix for MALDI-MS

Theoretical Basis:

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique crucial for the mass spectrometric analysis of large biomolecules like peptides and proteins. The choice of matrix is critical for successful analysis, as it must co-crystallize with the analyte and absorb energy from the laser, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation.[4][5] Benzoic acid and cinnamic acid derivatives are common classes of MALDI matrices.[4] 5-Methoxyanthranilic acid, being a substituted benzoic acid, possesses the necessary aromatic system to absorb UV laser energy (typically 337 nm from a nitrogen laser). The methoxy and amino groups can potentially influence its co-crystallization properties with peptides and its proton-donating/accepting ability, which is crucial for ionization.

Hypothetical Advantages:

-

Modified Hydrophobicity: The methoxy group may alter the hydrophobicity of the matrix, potentially improving the analysis of certain classes of peptides or proteins that are not well-suited for currently used matrices.

-

Enhanced Ionization Efficiency: The amino group could act as a proton source or sink, potentially influencing the ionization process and leading to improved signal intensity for specific analytes.

-

Reduced Background Noise: As a novel matrix, it may exhibit a different fragmentation pattern, potentially leading to a cleaner background in the low-mass region of the spectrum.

Proposed Experimental Protocol: MALDI-MS of a Standard Peptide Mix

This protocol outlines a hypothetical experiment to evaluate this compound as a MALDI matrix for peptide analysis.

Materials:

-

This compound

-

Standard peptide mix (e.g., Peptide Mass Standard Kit, SCIEX)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), proteomics grade

-

Ultrapure water

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of this compound in a 50:50 (v/v) mixture of ACN and water containing 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid.

-

Analyte Solution Preparation: Reconstitute the standard peptide mix in 0.1% TFA in water to a final concentration of 1 pmol/µL.

-

Sample Spotting (Dried-Droplet Method):

-

Pipette 1 µL of the matrix solution onto a spot on the MALDI target plate.

-

Immediately add 1 µL of the analyte solution to the matrix droplet.

-

Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.

-

-

Mass Spectrometry Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in positive ion reflectron mode over a mass range of 700-4000 m/z.

-

Optimize laser power and detector settings to obtain the best signal-to-noise ratio and resolution.

-

Compare the results with those obtained using a standard matrix like α-cyano-4-hydroxycinnamic acid (CHCA).

-

Expected Outcome: Successful detection of the peptides in the standard mix with good resolution and signal intensity would indicate the suitability of this compound as a MALDI matrix.

References

- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 2. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]

- 3. Proteomics as a tool to gain next level insights into photo-crosslinkable biopolymer modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 5. Plant proteomics methods and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Mechanism of 5-Methoxyanthranilic Acid HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the core principles governing the fluorescence of 5-Methoxyanthranilic acid hydrochloride. The content delves into the theoretical underpinnings of its light-emitting properties, outlines key experimental protocols for its characterization, and presents quantitative data based on analogous compounds to facilitate further research and application in drug development and other scientific fields.

Core Fluorescence Mechanism: The Role of Intramolecular Charge Transfer

The fluorescence of 5-Methoxyanthranilic acid and its derivatives is primarily governed by a photophysical process known as Intramolecular Charge Transfer (ICT). This mechanism involves the redistribution of electron density within the molecule upon excitation by light.

In the ground state, the molecule exists in a stable electronic configuration. Upon absorption of a photon of appropriate energy, an electron is promoted to a higher energy level, creating an excited state. In molecules like 5-Methoxyanthranilic acid, this excited state can have a significantly different electronic distribution compared to the ground state.

The key functional groups responsible for this phenomenon are the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group, positioned ortho to each other on the benzene ring. The methoxy (-OCH₃) group at the 5-position also acts as an electron-donating group, further influencing the electronic properties of the aromatic system.

Upon excitation, there is a transfer of electron density from the electron-rich amino and methoxy groups to the electron-deficient carboxylic acid group. This creates a more polar excited state with a larger dipole moment than the ground state. The relaxation from this ICT state back to the ground state results in the emission of a photon, which is observed as fluorescence. The energy of the emitted photon is lower than the absorbed photon, resulting in a characteristic Stokes shift.

Effect of HCl Salt Formation:

The formation of the hydrochloride salt involves the protonation of the basic amino group to form an ammonium salt (-NH₃⁺Cl⁻). This protonation has a profound effect on the fluorescence properties. The lone pair of electrons on the nitrogen atom, which is crucial for the ICT process, becomes engaged in the bond with the proton. Consequently, the electron-donating ability of the amino group is significantly diminished. This disruption of the ICT mechanism is expected to lead to a significant decrease in fluorescence intensity (quenching) or a substantial blue shift in the emission spectrum compared to the free base form.

Caption: Proposed Intramolecular Charge Transfer (ICT) Mechanism for 5-Methoxyanthranilic Acid.

Spectroscopic Properties

| Property | 5-Methoxyanthranilic Acid (Estimated) | 5-Methoxyanthranilic Acid HCl (Expected) | Reference Compound (Anthranilic Acid) |

| Excitation Maximum (λex) | ~340 - 350 nm | Likely similar to the free base | ~336 nm |

| Emission Maximum (λem) | ~410 - 430 nm | Significant blue-shift or quenched | ~411 nm |

| Stokes Shift | ~70 - 80 nm | Dependent on emission characteristics | ~75 nm |

| Quantum Yield (ΦF) | Moderate to High | Very Low to Negligible | ~0.5 - 0.7 (solvent dependent) |

| Fluorescence Lifetime (τ) | Nanosecond range (e.g., 5-15 ns) | Shorter lifetime or non-fluorescent | ~8 - 10 ns (solvent dependent) |

Factors Influencing Fluorescence

The fluorescence of 5-Methoxyanthranilic acid is highly sensitive to its local environment. Key factors that can modulate its emission properties include:

-

Solvent Polarity: The ICT nature of the excited state means that polar solvents can stabilize this state to a greater extent than the ground state. This typically leads to a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases.

-

pH: As discussed, the protonation state of the amino and carboxylic acid groups is critical. In acidic solutions (low pH), the amino group is protonated, disrupting the ICT and quenching fluorescence. In alkaline solutions (high pH), the carboxylic acid group is deprotonated to a carboxylate, which can also influence the electronic structure and, consequently, the fluorescence.

-

Presence of Quenchers: Certain ions and molecules can act as quenchers, deactivating the excited state through non-radiative pathways. For the HCl salt, the chloride ion itself could potentially act as a collisional quencher, further reducing fluorescence intensity.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the preparation of the hydrochloride salt from the free acid.

Materials:

-

5-Methoxyanthranilic acid

-

Anhydrous diethyl ether (or other suitable anhydrous, non-polar solvent)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known quantity of 5-Methoxyanthranilic acid in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of concentrated hydrochloric acid dropwise to the stirred solution.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

-

Dry the product under vacuum to obtain the final this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield relative to a well-characterized standard.

Materials:

-

This compound

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or a solution of anthranilic acid in a specified solvent).

-

Spectroscopic grade solvent (e.g., ethanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

-

Caption: Experimental Workflow for Relative Fluorescence Quantum Yield Determination.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol provides a general outline for measuring the fluorescence lifetime.

Materials:

-

This compound solution

-

TCSPC instrument, including:

-

Pulsed light source (e.g., picosecond laser diode)

-

Sample holder

-

Emission monochromator

-

Single-photon sensitive detector (e.g., PMT or SPAD)

-

Timing electronics (TAC or TDC)

-

Data acquisition and analysis software

-

Procedure:

-

Instrument Setup:

-

Select an excitation wavelength that is strongly absorbed by the sample.

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

Adjust the instrument parameters (e.g., laser repetition rate, detector voltage) to optimize signal collection.

-

-

Sample Preparation: Prepare a dilute solution of the sample to avoid aggregation and inner filter effects.

-

Data Acquisition:

-

Acquire the fluorescence decay profile by collecting single-photon events over a sufficient period to build up a statistically significant histogram of photon arrival times relative to the excitation pulse.

-

Also, record an instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer) at the excitation wavelength.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF using appropriate fitting software.

-

Fit the decay data to one or more exponential decay models to determine the fluorescence lifetime(s) (τ).

-

Caption: Experimental Workflow for Fluorescence Lifetime Measurement using TCSPC.

Conclusion

The fluorescence of 5-Methoxyanthranilic acid is a complex phenomenon driven by intramolecular charge transfer, making it highly sensitive to its molecular structure and environment. The formation of the hydrochloride salt is predicted to significantly alter its fluorescent properties, likely leading to quenching due to the protonation of the amino group and the disruption of the ICT mechanism. While specific experimental data for this compound is limited, the theoretical framework and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its photophysical properties. Such studies are crucial for unlocking the potential of this and similar molecules as fluorescent probes and functional components in various scientific and biomedical applications. Further experimental work is necessary to precisely quantify the spectroscopic parameters of the HCl salt and to fully elucidate the dynamics of its excited states.

Unveiling 5-Methoxyanthranilic Acid HCl: A Technical Comparison of Theoretical Predictions and Experimental Observations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of 5-Methoxyanthranilic acid hydrochloride, a compound of interest in pharmaceutical research. By juxtaposing theoretically predicted properties with experimentally determined data, this document offers a critical evaluation of computational models and a thorough characterization of the molecule. This guide delves into its physicochemical properties, spectroscopic signatures, and potential biological relevance, presenting a valuable resource for those engaged in drug discovery and development.

Physicochemical Properties: A Tale of Two Methodologies

The fundamental physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present a comparison of the theoretical and experimental values for key properties of 5-Methoxyanthranilic acid and its hydrochloride salt.

Table 1: Comparison of Theoretical and Experimental Physicochemical Properties

| Property | Theoretical Value | Experimental Value |

| Molecular Weight ( g/mol ) | 167.16 (Free Base)[1][2][3][4] | 203.62 (HCl Salt)[5] |

| Melting Point (°C) | Not available | 148-152 (Free Base) |

| LogP | 0.9756 (Free Base)[4] | Not available |

| pKa | Not available | Not available |

| Solubility | Not available | Moderately soluble in water (Free Base)[6] |

Spectroscopic Analysis: Fingerprinting the Molecule

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic environment. This section compares the predicted and experimental spectral data for 5-Methoxyanthranilic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule's bonds, offering insights into its functional groups.

Table 2: Comparison of Predicted and Experimental IR Spectral Data (Free Base)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | Not available | Broad, ~2500-3300 |

| C=O Stretch (Carboxylic Acid) | Not available | ~1680-1720 |

| N-H Stretch (Amine) | Not available | ~3300-3500 |

| C-O Stretch (Ether) | Not available | ~1250 |

| Aromatic C-H Stretch | Not available | ~3000-3100 |

Note: Specific predicted IR peak positions for 5-Methoxyanthranilic acid were not found. The experimental values are typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Table 3: Comparison of Predicted and Experimental NMR Spectral Data (Free Base)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| Aromatic Protons | Not available | 6.5 - 7.5 |

| Methoxy Protons (-OCH₃) | Not available | ~3.8 |

| Amine Protons (-NH₂) | Not available | Broad, variable |

| Carboxylic Acid Proton (-COOH) | Not available | Broad, >10 |

| ¹³C NMR | ||

| Carbonyl Carbon (C=O) | Not available | ~170 |

| Aromatic Carbons | Not available | 110 - 150 |

| Methoxy Carbon (-OCH₃) | Not available | ~55 |

Note: Detailed predicted ¹H and ¹³C NMR chemical shifts for 5-Methoxyanthranilic acid were not available in the searched literature. The experimental values are approximate ranges based on the spectra of the free base and related compounds.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: Comparison of Predicted and Experimental UV-Vis Spectral Data (Free Base)

| λmax (nm) | Predicted Value | Experimental Value |

| Primary Absorption Band | Not available | ~240-250 and ~330-340 |

Note: A specific predicted UV-Vis spectrum was not found. The experimental values are based on the UV-Vis spectrum of the free base.

Biological Significance: Potential Involvement in Signaling Pathways

Anthranilic acid and its derivatives have garnered attention in medicinal chemistry for their diverse biological activities.[7] These compounds have been reported to modulate various signaling pathways implicated in a range of diseases, including cancer.

Derivatives of anthranilic acid have been shown to act as:

-

Inducers of apoptosis: A programmed cell death mechanism that is often dysregulated in cancer.[8][9]

-

Inhibitors of the Hedgehog signaling pathway: A crucial pathway in embryonic development that, when aberrantly activated in adults, can contribute to the development and progression of certain cancers.[8][9][10]

-

Inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway: A key signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently hyperactivated in cancer.[8][11]

While these findings are promising for the broader class of anthranilic acid derivatives, specific studies on the biological activity and signaling pathway modulation of 5-Methoxyanthranilic acid HCl are limited in the currently available literature. Further research is warranted to elucidate its specific molecular targets and therapeutic potential.

Experimental Methodologies

The following sections outline the general experimental protocols for the characterization techniques discussed in this guide.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for formulation development and understanding its behavior in biological systems.

Spectroscopic Analysis

A common method for preparing solid samples for IR analysis is the KBr pellet method.

Proper sample preparation is critical for obtaining high-quality NMR spectra.

UV-Vis spectroscopy is typically performed on dilute solutions.

Conclusion

This technical guide has provided a comparative overview of the theoretical and experimental properties of this compound. While computational tools offer valuable predictions for properties like molecular weight and logP, experimental data remains indispensable for accurate characterization, particularly for properties like melting point and spectroscopic signatures. The involvement of the broader class of anthranilic acid derivatives in key cancer-related signaling pathways highlights the potential of this compound as a subject for further investigation in drug discovery. The provided experimental workflows serve as a practical guide for researchers undertaking the characterization of this and similar compounds. Further studies are required to obtain a complete experimental dataset for the hydrochloride salt and to elucidate the specific biological activities and mechanisms of action of this promising molecule.

References

- 1. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxyanthranilic acid [webbook.nist.gov]

- 3. 5-Methoxyanthranilic acid [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betulinic acid induces apoptosis and inhibits hedgehog signalling in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Methoxyanthranilic Acid HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, creating novel biological tools, and developing new materials. 5-Methoxyanthranilic acid, an analogue of the fluorescent amino acid anthranilic acid, offers a unique building block for solid-phase peptide synthesis (SPPS). Its intrinsic fluorescence makes it a valuable tool for labeling peptides for various applications, including fluorescence microscopy, FRET studies, and binding assays. This document provides detailed application notes and protocols for the successful incorporation of 5-Methoxyanthranilic acid HCl into peptides using standard Fmoc-based SPPS.

Anthranilic acid and its derivatives are known to be useful in creating conformationally constrained cyclic peptides and peptidomimetics. The methoxy group on the 5-position is expected to modulate the fluorescent properties of the parent anthranilic acid molecule, making it a potentially valuable probe for studying peptide structure and function.

Key Applications

The incorporation of 5-Methoxyanthranilic acid into a peptide sequence can serve several purposes:

-

Fluorescent Labeling: Peptides containing 5-Methoxyanthranilic acid can be used as fluorescent probes to study peptide-protein interactions, cellular localization, and enzyme kinetics.

-

Structural Modification: The rigid aromatic structure of 5-Methoxyanthranilic acid can be used to introduce conformational constraints into a peptide backbone, which can enhance biological activity and stability.

-

Drug Development: The unique properties of this unnatural amino acid can be exploited to develop novel peptide-based therapeutics with improved pharmacological profiles.

Data Presentation

While specific quantitative data for the coupling efficiency of 5-Methoxyanthranilic acid in SPPS is not extensively reported in the literature, the following table provides expected outcomes based on the coupling of similar non-natural amino acids. Actual yields may vary depending on the peptide sequence, resin, and coupling conditions.

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >90% | Can be sequence-dependent. Double coupling may be required for difficult sequences. |

| Deprotection Efficiency | >99% | Standard 20% piperidine in DMF is effective. |

| Final Peptide Purity (Crude) | 60-80% | Highly dependent on the length and sequence of the peptide. |

Fluorescent Properties (Estimated)

Based on the known fluorescent properties of anthranilic acid, the following are the estimated excitation and emission maxima for peptides incorporating 5-Methoxyanthranilic acid.

| Fluorophore | Estimated Excitation Max (nm) | Estimated Emission Max (nm) |

| 5-Methoxyanthranilic acid | 340 - 350 | 415 - 425 |

Note: The actual spectral properties should be determined experimentally for each specific peptide.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a 5-Methoxyanthranilic acid residue using the Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Standard Fmoc-protected amino acids

-

This compound

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing Solvents: DMF, DCM, Methanol

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/w/w/v) or a suitable alternative.

-

Cold diethyl ether

Protocol 1: Handling of this compound

The hydrochloride salt of 5-Methoxyanthranilic acid must be neutralized to the free amine before it can be used in the coupling reaction.

Caption: Workflow for the neutralization and activation of this compound.

-

Dissolution: In a separate reaction vessel, dissolve this compound (1.5 equivalents relative to the resin loading) and HOBt (1.5 equivalents) in DMF.

-

Neutralization: Add DIPEA (2 equivalents) to the solution and mix for 1-2 minutes. This will neutralize the hydrochloride salt, forming the free amine.

-

Activation: Add HBTU (1.5 equivalents) to the neutralized solution and allow it to pre-activate for 5-10 minutes before adding it to the deprotected resin.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling cycle for incorporating an amino acid.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

-

Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.

-

Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

For standard Fmoc-amino acids, pre-activate with HBTU/HOBt and DIPEA in DMF for 5-10 minutes before adding to the resin.

-

For this compound, follow Protocol 1 for neutralization and activation.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive after 2 hours, a second coupling may be necessary.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2, step 2).

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM and methanol, and then dry the resin under vacuum for at least 1 hour.

-

Cleavage: Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Key Considerations

-

Incomplete Coupling: Due to the potential steric hindrance of 5-Methoxyanthranilic acid, longer coupling times or double coupling may be necessary. Using a more potent coupling reagent such as HATU may also improve efficiency.

-

Handling of HCl Salt: It is crucial to ensure complete neutralization of the hydrochloride salt before the activation and coupling steps to achieve high coupling efficiency.

-

Fluorescence Quenching: The fluorescence of the 5-Methoxyanthranilic acid residue may be sensitive to its local environment within the peptide and the solvent. It is advisable to characterize the fluorescent properties of the final purified peptide in the desired buffer.

-

Cleavage: The choice of cleavage cocktail should be compatible with all protecting groups on the peptide. For peptides containing sensitive residues like tryptophan or cysteine, a scavenger-rich cocktail is essential.

By following these protocols and considerations, researchers can successfully incorporate 5-Methoxyanthranilic acid into their peptide of interest and leverage its unique properties for a wide range of applications in chemical biology and drug discovery.

Application Notes: 5-Methoxyanthranilic Acid HCl as a Novel Fluorescent Label for Proteins

Introduction

5-Methoxyanthranilic acid is a fluorescent molecule that possesses a reactive carboxylic acid group, making it a potential candidate for covalently labeling proteins. This document provides a hypothetical application framework for its use as a fluorescent probe for protein tracking and analysis. The protocols outlined are based on standard bioconjugation chemistries, specifically the activation of the carboxylic acid on 5-Methoxyanthranilic acid for reaction with primary amines on a target protein.

Principle of Application

The primary amine of lysine residues and the N-terminus of proteins can be targeted for labeling by activating the carboxylic acid of 5-Methoxyanthranilic acid. This is commonly achieved through the use of carbodiimide chemistry (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated label can then efficiently react with primary amines on the protein to form a stable amide bond, covalently attaching the fluorescent probe.

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of 5-Methoxyanthranilic acid and the parent fluorophore, anthranilic acid. The spectroscopic data for anthranilic acid is used as an approximation for the conjugated label.[1]

| Property | Value | Reference |

| Chemical Formula | C8H9NO3 · HCl | |

| Molecular Weight | 203.62 g/mol | [2][3] |

| Excitation Maximum (λex) | ~336 nm | [1] |

| Emission Maximum (λem) | ~411 nm | [1] |

| Stokes Shift | ~75 nm | [1] |

| Reactive Group | Carboxylic Acid | |

| Target Residues | Lysine, N-terminus |

Experimental Workflow for Protein Labeling

The overall workflow for labeling a protein of interest (POI) with 5-Methoxyanthranilic acid involves activation of the label, conjugation to the protein, and subsequent purification of the labeled protein.

Caption: Workflow for protein labeling with 5-Methoxyanthranilic acid.

Detailed Protocols

Materials and Reagents:

-

5-Methoxyanthranilic acid HCl

-

Protein of interest (POI) in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., desalting or size-exclusion chromatography column)

Protocol 1: Activation of 5-Methoxyanthranilic Acid

-

Prepare a 10 mg/mL stock solution of this compound in Activation Buffer.

-

Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

-

In a microcentrifuge tube, combine 10 µL of the 5-Methoxyanthranilic acid stock solution with 10 µL of EDC stock solution and 10 µL of NHS stock solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to generate the NHS-ester activated label.

Protocol 2: Protein Conjugation

-

To your protein solution (e.g., 1 mL of a 2 mg/mL solution), add the freshly prepared activated 5-Methoxyanthranilic acid solution. The molar ratio of label to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the label is recommended.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein

-

Equilibrate a desalting or size-exclusion chromatography column with Conjugation Buffer according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the column.

-

Elute the labeled protein with Conjugation Buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted label molecules will be retained.

-

Collect the fractions containing the labeled protein. The presence of the protein can be monitored by absorbance at 280 nm, and the incorporation of the label can be confirmed by measuring the absorbance at the excitation maximum of the fluorophore (~336 nm).

Application Example: In Vitro Binding Assay

A potential application for a protein labeled with 5-Methoxyanthranilic acid is in a fluorescence-based binding assay. For example, the binding of a labeled protein to a putative binding partner could be monitored by changes in the fluorescence signal, such as an increase in fluorescence polarization or a change in fluorescence intensity.

Caption: A schematic for a fluorescence-based protein binding assay.

Conclusion

While not a commonly cited fluorescent label, the chemical structure of 5-Methoxyanthranilic acid suggests its potential for use in protein labeling through standard bioconjugation techniques. The protocols provided here offer a starting point for researchers interested in exploring its utility as a fluorescent probe. Optimization of the labeling conditions and characterization of the photophysical properties of the protein-conjugate will be necessary for specific applications.

References

Application Note: Purification of 5-Methoxyanthranilic Acid Hydrochloride by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Methoxyanthranilic acid hydrochloride (HCl) via recrystallization. This method is designed to enhance the purity of the compound by removing impurities that may be present after synthesis.

Introduction

5-Methoxyanthranilic acid is a substituted anthranilic acid derivative. Its hydrochloride salt is often the form used in various research and development applications. Ensuring the high purity of this compound is critical for obtaining reliable and reproducible results in downstream processes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the compound of interest will crystallize out in a purer form, while the impurities remain dissolved in the solvent.

This application note details the selection of an appropriate solvent system, a step-by-step recrystallization procedure, and important safety considerations.

Data Presentation

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. Based on the chemical nature of 5-Methoxyanthranilic acid HCl and general principles for similar aromatic carboxylic acids, the following solvents are recommended for initial screening. The quantitative solubility data presented below is estimated and should be confirmed experimentally for the specific batch of this compound being purified.

| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Comments |

| Deionized Water | ~10-15 | High | Good for forming well-defined crystals. |

| Ethanol | Moderate | High | May require the addition of an anti-solvent like water. |

| Methanol | High | Very High | High solubility may lead to lower recovery. |

| Ethanol/Water (e.g., 9:1 v/v) | Low-Moderate | High | A common and effective mixed-solvent system for this class of compounds. Allows for fine-tuning of solubility. |

| Acetic Acid/Water | Moderate | High | Can be effective but requires thorough drying to remove residual acetic acid. |

Note: It is highly recommended to perform small-scale solubility tests with the specific batch of this compound to identify the optimal solvent system and to maximize the yield and purity of the final product.

Experimental Protocol

This protocol outlines the general procedure for the recrystallization of this compound. It is based on established methods for the purification of similar aromatic carboxylic acids.[1]

Materials and Equipment:

-

Impure this compound

-

Chosen recrystallization solvent (e.g., Ethanol/Water mixture)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

pH paper or pH meter

-

Activated carbon (optional, for removing colored impurities)

-

Nitrogen gas source (optional, to prevent oxidation)

Procedure:

-

Dissolution:

-

Place the impure this compound in an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar to the flask.

-

Add a small amount of the chosen solvent (e.g., 9:1 ethanol/water) to the flask, just enough to cover the solid.

-

Gently heat the mixture on a hot plate or in a water bath while stirring.

-

Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

-

-

Decolorization (Optional):

-

If the solution is colored, it may indicate the presence of colored impurities. These can often be removed by treating the solution with activated carbon.

-

Remove the flask from the heat and allow it to cool slightly before adding the activated carbon to prevent bumping.

-

Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution.

-

Gently reheat the solution to boiling for a few minutes while stirring.

-

Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization of the product. It is advisable to pre-heat the filtration funnel.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass or beaker will slow the cooling process and prevent contamination.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Continue to draw air through the crystals on the filter for some time to help them dry.

-